5-Hydroxymethyl-7-methoxybenzofuran

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

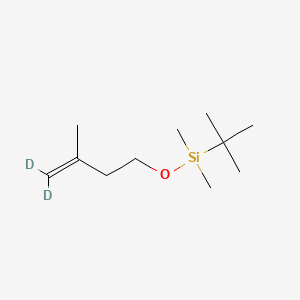

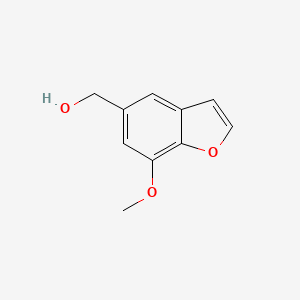

5-Hydroxymethyl-7-methoxybenzofuran is a natural product with the molecular formula C10H10O3 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms, giving it a molecular weight of 178.18 g/mol . The InChI string representation is InChI=1S/C10H10O3/c1-12-9-5-7 (6-11)4-8-2-3-13-10 (8)9/h2-5,11H,6H2,1H3 .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 178.18 g/mol . It has a XLogP3-AA value of 1.4, indicating its partition coefficient between octanol and water, which is a measure of its solubility. It has one hydrogen bond donor and three hydrogen bond acceptors .

Applications De Recherche Scientifique

Anticholinesterase Action : Luo et al. (2005) explored novel carbamates based on furobenzofuran for their anticholinesterase activity. They demonstrated that these compounds, derived from 5-Hydroxymethyl-7-methoxybenzofuran, are potent inhibitors of acetyl- or butyrylcholinesterase, with some showing remarkable selectivity. This suggests potential applications in treating conditions like Alzheimer's disease (Luo et al., 2005).

Cytotoxic and Antibacterial Activities : Lan et al. (2014) isolated novel isobenzofuranone derivatives from the marine fungus Pseudallescheria boydii, including compounds related to this compound. These compounds showed moderate cytotoxic activity against various human cancer cell lines and may have antibacterial applications (Lan et al., 2014).

Synthesis of Naturally Occurring Compounds : Mali and Massey (1998) described a synthesis method for compounds like 5-allyl-2-aryl-7-methoxybenzofurans from this compound, indicating its utility in creating naturally occurring benzofurans (Mali & Massey, 1998).

Anti-Inflammatory Activities : Cao et al. (2015) identified compounds from Styrax obassia, including derivatives of this compound, which showed anti-inflammatory activities. These compounds reduced nitric oxide production in macrophages, hinting at potential applications in inflammatory conditions (Cao et al., 2015).

Antitumor Agents : Cui et al. (2019) designed and synthesized benzofuro[3,2-c]pyrazole derivatives, using this compound as a base. These compounds exhibited tumor cell growth inhibitory activity, suggesting their potential as antitumor agents (Cui et al., 2019).

Potential Anti-Estrogen Breast Cancer Agents : Li et al. (2013) investigated 3-acyl-5-hydroxybenzofurans as potential drugs for breast cancer. Their novel derivative compounds, related to this compound, showed different antiproliferative effects against human breast cancer cells (Li et al., 2013).

Hallucinogen Analogues : Monte et al. (1996) explored dihydrobenzofuran analogues of hallucinogens. They employed functionalities related to this compound to study the effects on serotonin 5-HT2 receptors, which are relevant in understanding the mechanism of hallucinogenic phenylalkylamine derivatives (Monte et al., 1996).

Synthesis of Furobenzopyranone Derivatives : Kawase et al. (1971) described the synthesis of furobenzopyranone derivatives using hydroxy- and methoxybenzofurans. This includes the use of this compound as a precursor for creating various chemically significant compounds (Kawase et al., 1971).

Antihypertensive Activities : Turan-Zitouni et al. (1994) synthesized derivatives of 5-methoxy-3-[(benzazole-2-yl)thioacetylamino]-2,3-dihydrobenzofuran and investigated their antihypertensive activities, demonstrating the potential of this compound derivatives in cardiovascular medicine (Turan-Zitouni et al., 1994).

Safety and Hazards

Safety data sheets advise against medicinal, household, or other uses of 5-Hydroxymethyl-7-methoxybenzofuran . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Mécanisme D'action

Target of Action

5-Hydroxymethyl-7-methoxybenzofuran is a derivative of benzofuran . Benzofuran and its derivatives have been found to be suitable structures with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis . The catalytic sites for benzofurans in the target biomolecule are those with at least one hydrophobic pocket and two H-bond donors—a polar hydroxylated and an imino nitrogen containing amino acid residues .

Mode of Action

Benzofuran derivatives have been shown to have antimicrobial properties . They interact with their targets, leading to changes that inhibit the growth of microbes .

Biochemical Pathways

Benzofuran derivatives have been shown to impact various biochemical pathways related to microbial growth and proliferation .

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent compounds .

Result of Action

Benzofuran derivatives have been shown to have antimicrobial effects .

Propriétés

IUPAC Name |

(7-methoxy-1-benzofuran-5-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-12-9-5-7(6-11)4-8-2-3-13-10(8)9/h2-5,11H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOKZQQSRJOMAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)CO)C=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tris[2-(perfluorodecyl)ethyl] Phosphate](/img/structure/B590017.png)